![molecular formula C17H18N6O B6493921 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline CAS No. 1320997-52-1](/img/structure/B6493921.png)

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

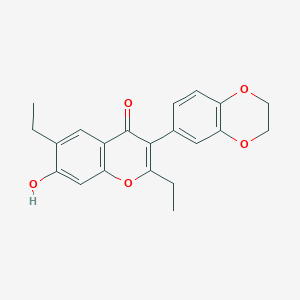

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline (2-MPQ) is a novel synthetic compound that has been studied for its potential applications in various scientific research fields. It belongs to the class of quinoxaline derivatives, which are heterocyclic compounds composed of two nitrogen atoms, one oxygen atom, and five carbon atoms. 2-MPQ has attracted considerable interest due to its unique structure, which can be used as a scaffold for the development of new drugs and compounds with potential therapeutic applications.

Scientific Research Applications

Therapeutic Potential for Alpha1-Adrenergic Receptor

This compound has been studied for its potential as a ligand for the Alpha1-Adrenergic Receptor . The Alpha1-Adrenergic Receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Treatment for Various Neurological Conditions

The compound has shown significant potential for the treatment of various neurological conditions. This is due to its affinity for alpha1-adrenergic receptors .

Atypical Antipsychotic Agents

A series of compounds similar to “2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline” were synthesized in an effort to prepare novel atypical antipsychotic agents .

D2 and 5-HT2A Affinity

The synthesized compounds were screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively, for their D2 and 5-HT2A affinity .

In Vivo Pharmacological Activity

All the synthesized final compounds were screened for their in vivo pharmacological activity in Swiss albino mice . D2 antagonism studies were performed using climbing mouse assay model and 5-HT2A antagonism studies were performed using quipazine-induced head twitches in mice .

Potential Antidepressants

There is potential for this compound to be used as an antidepressant . However, more research is needed in this area to confirm its efficacy and safety.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asNitric Oxide Synthase and Acetylcholinesterase . These enzymes play crucial roles in various biological processes, including neurotransmission and regulation of blood pressure.

Mode of Action

Based on the known interactions of structurally similar compounds, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given the potential targets, it could be involved in the regulation ofnitric oxide synthesis and cholinergic signaling pathways .

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential for good bioavailability .

Result of Action

Based on the potential targets, it could modulate the activity of key enzymes, potentially leading to changes in cellular signaling and function .

properties

IUPAC Name |

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-24-16-6-7-18-17(21-16)23-10-8-22(9-11-23)15-12-19-13-4-2-3-5-14(13)20-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASMRZWLBGFQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)

![1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6493856.png)

![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6493896.png)

![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B6493899.png)

![methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B6493929.png)

![methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6493947.png)

![4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6493950.png)